Methyl 3-(2-hydroxybenzoyl)-propionate
Description
Methyl 3-(2-hydroxybenzoyl)-propionate is an organic ester with the molecular formula $ \text{C}{11}\text{H}{12}\text{O}_4 $ and a molecular weight of 208.21 g/mol. It features a methyl ester group, a propionyl chain, and a 2-hydroxybenzoyl moiety. The compound is synthesized via the esterification of 3-(2-hydroxybenzoyl)propionic acid with methanol in the presence of hydrogen chloride, followed by further reactions for pharmaceutical applications .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 4-(2-hydroxyphenyl)-4-oxobutanoate |
InChI |
InChI=1S/C11H12O4/c1-15-11(14)7-6-10(13)8-4-2-3-5-9(8)12/h2-5,12H,6-7H2,1H3 |
InChI Key |
ZOOTXGXHWQPRGE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Melting Point : 40–44°C .
- Structure : The ortho-hydroxy group on the benzoyl ring enables hydrogen bonding, influencing its solubility and reactivity.
Comparison with Structurally Similar Compounds
Methyl 3-(4-methoxybenzoyl)-propionate
- Molecular Formula : $ \text{C}{12}\text{H}{14}\text{O}_5 $ (MW: 238.24 g/mol).
- Key Differences :
- Substituent Position: The methoxy group is para to the benzoyl carbonyl, unlike the ortho-hydroxy group in the target compound.
- Electronic Effects**: Methoxy is electron-donating, reducing acidity compared to the hydroxy group. This diminishes hydrogen-bonding capacity, lowering melting points and altering solubility in polar solvents.
- Applications : Used in crystallography studies and as a precursor for heterocyclic compounds, similar to benzoyl propionic acid derivatives .
Methyl 3-phenylpropionate
- Molecular Formula : $ \text{C}{10}\text{H}{12}\text{O}_2 $ (MW: 164.20 g/mol).
- Key Differences: Lacks the benzoyl group, featuring a simple phenyl ring attached to the propionate chain. Polarity: Reduced polarity due to the absence of a carbonyl group, leading to higher solubility in non-polar solvents.
Methyl 3-(thiophen-2-yl)propionate
- Molecular Formula : $ \text{C}8\text{H}{10}\text{O}_2\text{S} $ (MW: 170.23 g/mol).
- Key Differences: Aromatic System: Thiophene replaces benzene, introducing sulfur into the structure. Thiophene’s electron-rich nature enhances reactivity in electrophilic substitutions. Physical State: Liquid at room temperature (cf. solid target compound) with solubility in ethanol, ether, and dichloromethane . Applications: Utilized in synthesizing eprosartan (an antihypertensive drug) and other sulfur-containing heterocycles .
Methyl 3-(methylthio)propionate
- Molecular Formula : $ \text{C}5\text{H}{10}\text{O}_2\text{S} $ (MW: 134.19 g/mol).
- Key Differences: Functional Group: A methylthio (-SCH$_3$) group replaces the aromatic system, drastically altering electronic properties.
Comparative Analysis Table
Research Findings and Trends
- Biological Activity : Esters with electron-withdrawing substituents (e.g., 4-chlorophenyl in isoxazole derivatives) exhibit enhanced larvicidal activity compared to alkyl or electron-donating groups . The ortho-hydroxy group in this compound may facilitate target binding via hydrogen bonding, though specific activity data remain unexplored.
- Synthetic Utility: The 2-hydroxybenzoyl moiety’s hydrogen-bonding capability makes the compound a robust intermediate in cyclization reactions, as seen in pyridazinone synthesis . In contrast, thiophene-based esters leverage sulfur’s electronic effects for diverse heterocycle formation .
- Thermal Stability : Methoxy-substituted derivatives (e.g., Methyl 3-(4-methoxybenzoyl)-propionate) likely exhibit lower melting points than hydroxy-substituted analogs due to reduced intermolecular hydrogen bonding .
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